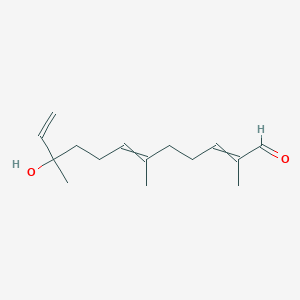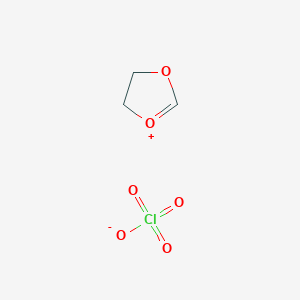
4,5-Dihydro-1,3-dioxol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is a chemical compound with the molecular formula C3H5ClO4 It is known for its unique structure, which includes a dioxolane ring and a perchlorate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate typically involves the reaction of 1,3-dioxolane with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Mixing: 1,3-dioxolane is mixed with perchloric acid in a suitable solvent.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. Safety measures are also implemented to handle the reactive perchloric acid safely .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1,3-dioxol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The perchlorate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxolane derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
4,5-Dihydro-1,3-dioxol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the dioxolane ring into various molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate involves its interaction with molecular targets and pathways. The dioxolane ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The perchlorate group may also play a role in the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: This compound has a similar dioxolane ring but differs in its functional groups.
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the perchlorate group.
Uniqueness
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is unique due to the presence of both the dioxolane ring and the perchlorate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
50906-49-5 |
|---|---|
Formule moléculaire |
C3H5ClO6 |
Poids moléculaire |
172.52 g/mol |
Nom IUPAC |
4,5-dihydro-1,3-dioxol-1-ium;perchlorate |
InChI |
InChI=1S/C3H5O2.ClHO4/c1-2-5-3-4-1;2-1(3,4)5/h3H,1-2H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FAPCQXQILUFCOB-UHFFFAOYSA-M |
SMILES canonique |
C1C[O+]=CO1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
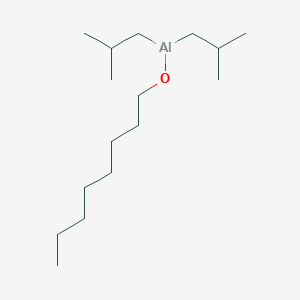
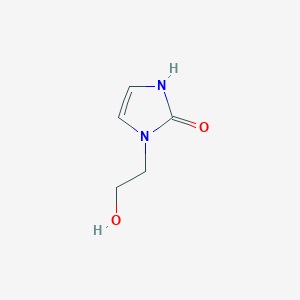
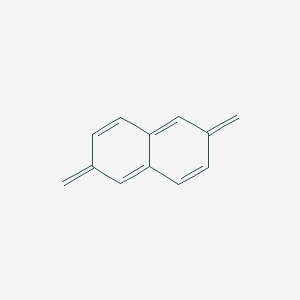
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
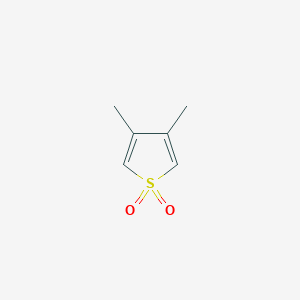
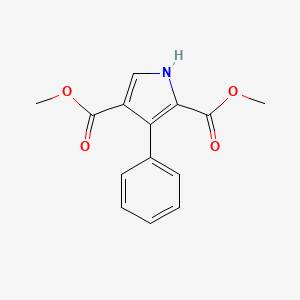
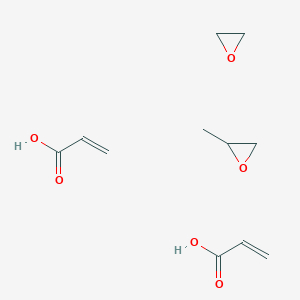
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)



